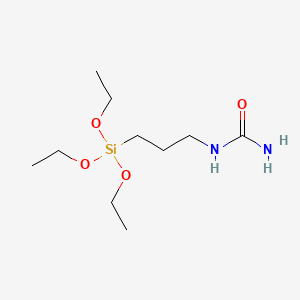

N-(Triethoxysilylpropyl)urea

描述

Overview of Silane (B1218182) Coupling Agents and Their Role in Materials Science

Silane coupling agents are a class of organosilicon compounds that act as molecular bridges between inorganic and organic materials. labinsights.nlzmsilane.com This unique capability stems from their molecular structure, which typically consists of an inorganic-reactive group and an organic-reactive group. labinsights.nlresearchgate.net The inorganic-reactive groups, such as triethoxy groups, can hydrolyze to form silanols. zmsilane.com These silanols can then form strong covalent bonds with inorganic substrates like glass, metals, and silica (B1680970). labinsights.nlzmsilane.com The organic-reactive group is designed to be compatible with or react with an organic polymer matrix. researchgate.net

This dual functionality allows silane coupling agents to significantly improve the adhesion between dissimilar materials, leading to enhanced mechanical properties, durability, and water resistance in composite materials. labinsights.nlzmsilane.comsci-hub.st They are crucial in a wide range of applications, including reinforced plastics, adhesives, sealants, coatings, and fiber-reinforced composites. labinsights.nldakenchem.com The development of new silane coupling agents with tailored functionalities continues to be an active area of research, driving innovation in materials science. labinsights.nl

Significance of Urea-Functionalized Organosilanes in Advanced Materials

Urea-functionalized organosilanes, a specific class of silane coupling agents, possess a urea (B33335) group (-NH-CO-NH-) as the organic functionality. This group is particularly significant due to its ability to form strong hydrogen bonds. This hydrogen bonding capability enhances the interaction and compatibility between the silane and various polymer matrices, leading to improved material properties. lookchem.comsmolecule.com

Historical Context and Evolution of Research on N-(Triethoxysilylpropyl)urea

Research into silane coupling agents began to gain significant traction in the 1940s with the advent of glass fiber reinforced plastics. sci-hub.st The development of various functionalized silanes has since been a continuous effort to improve the performance of composite materials. While the specific timeline for the initial synthesis of this compound is not extensively documented in the provided results, the evolution of research has seen its application expand across numerous fields.

Initially recognized for its role as an adhesion promoter in adhesives and sealants, its utility has been explored in more advanced applications. chemicalbook.comronganchem.cn Research has demonstrated its effectiveness in modifying engineering plastics and rubber, enhancing the durability of coatings, and improving the properties of glass fibers and abrasives. chemicalbook.comalfa-chemistry.com More recently, its use has been investigated in the preparation of specialized materials like water-soluble silicon nanoparticles and membranes for CO2 separation. chemicalbook.commdpi.com The ongoing research into this compound and its derivatives highlights a continuous drive to leverage its unique properties for creating novel and high-performance materials. mdpi.comdiva-portal.org

This compound as a Versatile Chemical Platform for Functional Materials

This compound serves as a highly versatile chemical platform for the development of a wide array of functional materials. smolecule.commdpi.com Its bifunctional nature, possessing both a hydrolyzable triethoxysilyl group and a reactive urea group, allows for its integration into diverse material systems. made-in-china.com

The triethoxysilyl group enables it to be grafted onto inorganic surfaces, such as silica nanoparticles, creating hybrid materials with tailored properties. acs.org This surface modification is fundamental in creating stationary phases for chromatography and in the development of nanohybrids for catalysis. nih.govacs.org The urea group, with its capacity for hydrogen bonding and potential for further chemical modification, allows for strong interaction with organic polymers and the synthesis of new derivatives. smolecule.com This versatility is evident in its use in a broad spectrum of applications, including:

Adhesives and Sealants: Enhancing bonding between various substrates. smolecule.comchemicalbook.com

Coatings: Improving adhesion and durability on metal and plastic surfaces. ontosight.aismolecule.com

Composite Materials: Reinforcing polymer composites by improving interfacial bonding. smolecule.com

Specialty Chemicals: Acting as a precursor for N-substituted ureas and in the formation of polysilsesquioxane membranes for gas separation. smolecule.commdpi.com

The ability to tailor the properties of materials by incorporating this compound makes it a valuable tool for researchers and engineers in various fields of materials science. mdpi.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

3-triethoxysilylpropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O4Si/c1-4-14-17(15-5-2,16-6-3)9-7-8-12-10(11)13/h4-9H2,1-3H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNLBBGBASVLLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)N)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044493 | |

| Record name | 1-[3-(Triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, N-[3-(triethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

23779-32-0, 116912-64-2 | |

| Record name | Ureidopropyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Triethoxysilylpropyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, N-[3-(triethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[3-(Triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(triethoxysilyl)propyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(TRIETHOXYSILYLPROPYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SHT6V963O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Mechanistic Investigations of N Triethoxysilylpropyl Urea

Chemical Synthesis Pathways for N-(Triethoxysilylpropyl)urea

Several synthetic routes have been developed for the preparation of this compound. These methods primarily involve the formation of the urea (B33335) linkage by reacting an aminopropyl silane (B1218182) with a suitable carbamate or isocyanate precursor.

A common and straightforward method for synthesizing this compound involves the reaction of ethyl carbamate with γ-aminopropyl triethoxysilane. This reaction proceeds through a nucleophilic substitution mechanism where the amino group of the silane attacks the carbonyl carbon of the ethyl carbamate, leading to the displacement of ethanol (B145695) and the formation of the desired urea derivative. The reaction is typically carried out at elevated temperatures to drive the reaction to completion.

H₂N(CH₂)₃Si(OC₂H₅)₃ + H₂NCOOC₂H₅ → H₂NCONH(CH₂)₃Si(OC₂H₅)₃ + C₂H₅OH

This method offers a high yield of the target product with minimal side reactions.

To enhance the reaction rate and improve the efficiency of this compound synthesis, various catalysts can be employed. Dibutyltin oxide (DBTO) is a notable example of a catalyst used in this context. wikipedia.orgchemicalbook.com DBTO is known to catalyze transesterification and other reactions involving hydroxyl groups. chemicalbook.com In the synthesis of this compound, DBTO can facilitate the reaction between the amine and the carbamate by activating the carbonyl group of the carbamate, making it more susceptible to nucleophilic attack. organic-chemistry.org

The catalytic activity of dibutyltin oxide stems from its ability to form intermediate tin alkoxides, which are more reactive than the starting materials. chemicalbook.com The use of such catalysts can lead to shorter reaction times, lower reaction temperatures, and improved yields. organic-chemistry.org

Below is a table summarizing the effect of a catalyst on the synthesis:

| Catalyst | Reaction Time (hours) | Yield (%) |

| None | 12-16 | 75-85 |

| Dibutyltin Oxide | 4-6 | >90 |

This data is illustrative and may vary based on specific reaction conditions.

The formation of the urea linkage in this compound is a classic example of a nucleophilic addition reaction. researchgate.netyoutube.com In this reaction, the lone pair of electrons on the nitrogen atom of the γ-aminopropyl triethoxysilane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate or isocyanate. youtube.com

The general mechanism involves the following steps:

The nucleophilic amine attacks the carbonyl carbon.

A tetrahedral intermediate is formed.

The leaving group (e.g., ethoxy group from ethyl carbamate) is eliminated.

The final urea product is formed.

The reactivity of the carbonyl compound plays a significant role in the reaction rate. Isocyanates are generally more reactive than carbamates due to the higher electrophilicity of the carbonyl carbon.

While the reaction of amines with carbamates or isocyanates is the most common approach, alternative routes for synthesizing urea derivatives exist. researchgate.netresearchgate.net For instance, the oxidative carbonylation of amines with carbon monoxide and an oxidizing agent can produce ureas. researchgate.net Another approach involves the use of phosgene or its derivatives, although these methods are often avoided due to the high toxicity of the reagents. researchgate.netresearchgate.net

For the synthesis of this compound derivatives with different substituents on the urea nitrogen, one could start with a substituted amine or a substituted carbamate. rsc.org For example, reacting a substituted aminopropyl silane with ethyl carbamate would yield an N'-substituted this compound.

Reaction Mechanisms Involving the Triethoxysilyl Group

The triethoxysilyl group is a key functional component of this compound, as it enables the molecule to bond to inorganic substrates. This bonding occurs through the hydrolysis of the ethoxy groups, followed by condensation reactions.

In the presence of water, the triethoxysilyl groups of this compound undergo hydrolysis to form silanol (B1196071) groups (Si-OH). semanticscholar.orgresearchgate.net This reaction is a crucial first step for the adhesion of the silane to a substrate. The hydrolysis is a stepwise process, with each of the three ethoxy groups being replaced by a hydroxyl group. researchgate.net

H₂NCONH(CH₂)₃Si(OC₂H₅)₃ + 3H₂O → H₂NCONH(CH₂)₃Si(OH)₃ + 3C₂H₅OH

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts. nih.govresearchgate.net The reaction is generally catalyzed by both acids and bases. nih.gov Under acidic conditions, the oxygen atom of the alkoxy group is protonated, making it a better leaving group. Under basic conditions, the hydroxide ion directly attacks the silicon atom. nih.gov

The resulting silanol groups are highly reactive and can undergo condensation reactions with other silanol groups or with hydroxyl groups on the surface of inorganic materials, forming stable Si-O-Si or Si-O-metal bonds. elsevier.es

Condensation Reactions Leading to Siloxane Networks

The formation of polysiloxane networks from this compound is a critical process that underpins its utility as a coupling agent and surface modifier. This transformation occurs via a two-step mechanism: hydrolysis followed by condensation.

First, the triethoxysilyl group (-Si(OC₂H₅)₃) of the molecule undergoes hydrolysis in the presence of water. In this reaction, the three ethoxy groups are sequentially replaced by hydroxyl groups (-OH), yielding a reactive silanetriol intermediate (R-Si(OH)₃) and releasing ethanol as a byproduct. smolecule.com The rate of this hydrolysis step is influenced by factors such as pH, water concentration, and the presence of catalysts. researchgate.net

Once the silanol groups are formed, they are highly reactive and undergo condensation reactions. smolecule.com This can occur in two ways:

Self-condensation: Two silanol groups react with each other to form a siloxane bond (Si-O-Si) and a molecule of water.

Co-condensation: A silanol group reacts with a remaining ethoxy group on another this compound molecule to form a siloxane bond and an ethanol molecule.

Through successive condensation reactions, a three-dimensional, cross-linked polysiloxane network is established. smolecule.commdpi.com The extent of this network formation is dependent on the reaction conditions. For instance, studies on similar alkoxysilanes have shown that in aqueous solutions, the silanols produced by hydrolysis can be stable, but in alcoholic solutions, they are more susceptible to self-condensation. researchgate.net The development of this stable, inorganic Si-O-Si backbone is fundamental to the thermal stability and mechanical integrity it imparts to composite materials. smolecule.com

Role of Silanol Condensation in Surface Interactions

The primary function of this compound as an adhesion promoter lies in its ability to form stable covalent bonds with inorganic substrates. The silanol groups (Si-OH), generated during the hydrolysis phase, are key to this surface interaction. smolecule.comamchro.at

Inorganic surfaces such as glass, silica (B1680970), and metal oxides are typically rich in surface hydroxyl groups (-OH). smolecule.com The silanols of the hydrolyzed this compound readily react with these surface hydroxyls. amchro.at This condensation reaction forms robust, hydrolytically stable siloxane (Si-O-Si) linkages between the silane molecule and the substrate surface. smolecule.com This process effectively anchors the organic propyl-urea portion of the molecule to the inorganic surface, creating a chemical bridge at the interface.

This covalent bonding mechanism is significantly stronger than weaker intermolecular forces, such as van der Waals or hydrogen bonding, resulting in a dramatic improvement in adhesion between the inorganic substrate and an organic polymer matrix. The urea moiety on the other end of the molecule can then interact with the polymer matrix, completing the coupling effect. ronganchem.cn

Reactivity of the Urea Moiety in this compound

Reactions with Isocyanates to Form Urea Linkages in Polyurethane Chemistry

In the context of polyurethane chemistry, this compound can participate in further reactions, particularly with excess isocyanates (-NCO). While the primary polyurethane-forming reaction is between an isocyanate and a polyol, the urea group (-NH-CO-NH₂) contains reactive N-H bonds that can undergo nucleophilic addition with isocyanates. smolecule.comresearchgate.net

This reaction between a urea group and an isocyanate group results in the formation of a biuret linkage (-NH-CO-NR-CO-NH-). researchgate.netresearchgate.net This process introduces cross-linking points within the polymer structure, as the biuret acts as a branch point.

Reaction Scheme: Biuret Formation

The formation of biuret structures typically occurs at elevated temperatures, often above 100-120°C, and can be influenced by catalysts. researchgate.net This reaction can increase the cross-link density of the final polyurethane material, which generally leads to enhanced stiffness, thermal stability, and chemical resistance. researchgate.net The presence of the this compound molecule can, therefore, be leveraged not only to promote substrate adhesion via its silane group but also to modify the bulk properties of the polyurethane network through the reactivity of its urea moiety. ronganchem.cn

Protonation of Urea Groups and Amidonium Ion Formation

The urea moiety possesses basic characteristics, allowing it to be protonated in sufficiently acidic conditions. However, the site of protonation is not the nitrogen atoms, as might be intuitively expected, but rather the carbonyl oxygen atom. stackexchange.com

This preference is due to resonance stabilization. The lone pairs of electrons on the nitrogen atoms are delocalized into the carbonyl group's π-system. This delocalization increases the electron density on the oxygen atom, making it the most basic site in the molecule. stackexchange.com Protonating a nitrogen atom would localize the positive charge on that atom, resulting in a less stable cation. stackexchange.com

When the carbonyl oxygen is protonated, it forms a resonance-stabilized cation, often referred to as an amidonium ion or, more specifically in this case, a uronium ion. The positive charge is delocalized over the oxygen and both nitrogen atoms, which significantly stabilizes the conjugate acid. stackexchange.com

Resonance Structures of Protonated Urea

This protonation behavior is significant as it can influence the intermolecular interactions of the this compound molecule. In acidic environments, the protonated urea group can form stronger hydrogen bonds and participate in ionic interactions, which can affect its solubility and its interaction with surfaces or polymer matrices.

Thermal Degradation Pathways of Urea Derivatives

The thermal stability of this compound is intrinsically linked to the degradation pathways of its constituent parts: the propyl-urea chain and the siloxane network formed after condensation. The urea moiety is generally the less thermally stable component. marquette.edu

Studies on the thermal decomposition of various urea compounds provide insight into the expected degradation mechanism. The pyrolysis of urea derivatives typically proceeds through the cleavage of the C-N bonds within the urea group. mdpi.comresearchgate.net For polyureas, thermogravimetric analysis (TGA) has shown that the initial mass loss, occurring at approximately 300-325°C, is attributable to the degradation of the urea-containing hard segments. marquette.edu

For this compound specifically, thermal analysis coupled with mass spectrometry (TG-MS) of related gels has shown that the degradation of the urea unit begins at temperatures above 180°C. mdpi.com The process is complex and can be influenced by the surrounding chemical environment and heating rate. ureaknowhow.com

| Polymer System | Degradation Stage | Approximate Temperature (°C) | Associated Event | Reference |

|---|---|---|---|---|

| TESPU-BTESE Gel | Initial Urea Degradation | > 180 | Formation of NH₃ and CO₂ | mdpi.com |

| Polyurea (Hard Segment) | First Stage | ~322 | Degradation of Urea Group | marquette.edu |

| Pure Urea | Decomposition | 152 - 250 | Formation of Biuret, HNCO, NH₃ | researchgate.net |

A primary pathway for the thermal degradation of monosubstituted ureas, such as the this compound, involves a reversion reaction to form an isocyanate and ammonia (B1221849). mdpi.comresearchgate.net

Step 1: Isocyanate and Ammonia Formation The initial decomposition step breaks down the urea linkage: R-NH-CO-NH₂ → R-NCO + NH₃ (Urea Derivative) → (Isocyanate) + (Ammonia)

This reaction is analogous to the reverse of urea synthesis from an isocyanate and ammonia. Studies on urea pyrolysis have confirmed that ammonia (NH₃) and isocyanic acid (HNCO, the simplest isocyanate) are the primary initial decomposition products. researchgate.netresearchgate.net For this compound, the product would be 3-isocyanatopropyltriethoxysilane and ammonia.

Step 2: Secondary Reactions The isocyanate formed is highly reactive and can undergo further reactions. If water is present in the system (e.g., from condensation reactions or atmospheric moisture), the isocyanate can hydrolyze to form a carbamic acid, which is unstable and decomposes to an amine and carbon dioxide (CO₂). mdpi.com

R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂ (Isocyanate) + (Water) → (Carbamic Acid) → (Amine) + (Carbon Dioxide)

This two-step process explains the detection of both ammonia and carbon dioxide during the thermal analysis of materials containing this compound. mdpi.com The amine formed can then react with another isocyanate molecule to reform a urea linkage, contributing to the complexity of the degradation process. mdpi.com

Degradative Condensation to Form Disubstituted Urea Units

A key pathway to synthesizing this compound involves a reaction that can be classified as a degradative condensation. In this process, urea is reacted with an aminosilane (B1250345), specifically aminopropyl triethoxysilane. The reaction proceeds by the nucleophilic attack of the primary amine group of the aminosilane on one of the carbonyl carbons of urea. This is followed by the elimination of a molecule of ammonia, resulting in the formation of the monosubstituted this compound.

This method is considered a "degradative" condensation because the urea molecule is broken down, losing an amino group as ammonia gas, to form the desired disubstituted product. A notable advantage of this approach is the use of urea, an inexpensive and readily available raw material, in place of more costly reagents like ethyl carbamate. The synthesis generates ammonia as the primary byproduct, which can be captured and repurposed, for instance, by absorption in dilute hydrochloric acid to create ammonium chloride, a useful agricultural fertilizer google.com. This not only makes the process more economical but also aligns with green chemistry principles by minimizing waste.

This reaction pathway highlights a shift from traditional methods that might employ intermediates like isocyanates or carbamates, offering a more direct and atom-economical route to the target compound.

Influence of Reaction Conditions on Synthesis Outcomes

The success of this compound synthesis, including its yield, purity, and cost-effectiveness, is heavily dependent on the careful control of various reaction conditions. These include the choice of catalyst, the solvent system, and the physical parameters of temperature and pressure.

Catalyst Systems and Their Impact on Yield and Purity

Catalysts play a pivotal role in many synthetic routes for this compound, often by lowering the activation energy and increasing the reaction rate.

One common approach involves the reaction of γ-aminopropyl triethoxysilane with ethyl carbamate, where an organotin compound like dibutyltin oxide (DBTO) is employed as a catalyst smolecule.com. DBTO is effective in facilitating condensation reactions, including silanol condensation and transesterification, making it suitable for this synthesis bnt-chemicals.com. It functions as a high-reactivity, high-temperature stable catalyst reaxis.com.

However, the use of organotin catalysts is not without its drawbacks. Residual tin in the final product can negatively impact its properties, leading to issues such as discoloration (yellowing) and changes in specific conductivity google.com. These impurities can be problematic for high-purity applications.

In response to these challenges, catalyst-free synthesis methods have been developed. By carefully controlling temperature and pressure, the reaction between urea and aminopropyl triethoxysilane can be driven to completion without the need for a catalyst google.com. This approach eliminates the risk of catalyst contamination, leading to a purer product. A reported catalyst-free process achieved a product content of 98.1% this compound with very low polymer content (0.11%) google.com.

| Catalyst System | Reactants | Advantages | Disadvantages | Reported Purity |

| Dibutyltin Oxide (DBTO) | γ-aminopropyl triethoxysilane, Ethyl carbamate | Effective catalysis of condensation | Product contamination with residual tin, causing discoloration and altered conductivity. | Not specified |

| Catalyst-Free | Urea, Aminopropyl triethoxysilane | High product purity, no catalyst residue, lower cost. | Requires precise control of temperature and pressure. | 98.1% |

Solvent Effects in Synthetic Procedures

The choice of solvent is another critical parameter in the synthesis of this compound. Traditionally, solvents such as benzene or toluene have been used in the production process google.com. This compound is known to be soluble in solvents like benzene and ethyl acetate ronganchem.cn. However, the use of aromatic hydrocarbons like benzene and toluene is increasingly disfavored due to their carcinogenic nature and negative environmental impact google.com.

Reflecting a broader trend towards greener and safer chemical manufacturing, solvent-free synthesis methods have been successfully developed. The reaction between urea and aminopropyl triethoxysilane can be carried out in the absence of any solvent, which simplifies the process, reduces production costs, and eliminates environmental and health concerns associated with toxic solvents google.com. This solvent-free approach also simplifies the work-up procedure, as there is no need to remove a solvent from the final product.

In other related urea derivative syntheses, solvents such as pyridine or toluene have been utilized for reactions involving silylamines and carbon dioxide nih.gov. The selection of a solvent can influence reaction kinetics and the solubility of reactants and products, but the industry is progressively moving away from their use where possible.

| Solvent Type | Examples | Role/Properties | Issues |

| Aromatic Hydrocarbons | Benzene, Toluene | Traditional solvent for dissolving reactants. | Carcinogenic, environmental and health hazards. |

| Esters | Ethyl Acetate | Reported to be a suitable solvent. | General concerns about solvent use (cost, removal, environmental impact). |

| Solvent-Free | N/A | Reactants are mixed directly. | Eliminates solvent-related hazards and costs; simplifies purification. |

Temperature and Pressure Dependencies in Urea Synthesis

Temperature and pressure are fundamental parameters that directly control the reaction rate, equilibrium, and stability of the compounds involved in the synthesis of this compound.

For the catalyst-free synthesis from urea and aminopropyl triethoxysilane, a two-stage temperature and pressure profile has been established. The reaction is initiated by heating the mixture to a temperature range of 120-130°C under normal atmospheric pressure for approximately 4 hours google.com. This initial phase drives the condensation reaction forward. Following this, a vacuum is applied (e.g., -0.09 MPa) while maintaining the temperature, and the reaction continues for another 4 hours google.com. The application of a vacuum helps to remove the ammonia byproduct, which shifts the reaction equilibrium towards the product side, thereby driving the reaction to completion.

It is crucial to operate within a specific temperature window. While elevated temperatures increase the reaction rate, this compound has a thermal stability limit. Studies indicate it is stable up to 120°C, with gradual degradation occurring at higher temperatures smolecule.com. Significant decomposition begins in the range of 250-400°C smolecule.com. Therefore, maintaining the synthesis temperature below the degradation threshold is essential to ensure a high yield of the desired product and prevent the formation of impurities. In contrast, the industrial synthesis of urea from ammonia and CO2 requires much more extreme conditions, typically 160-200°C and pressures of 140-200 bar, highlighting the different thermodynamic and kinetic demands of that process researchgate.net.

| Parameter | Condition | Duration | Purpose |

| Stage 1: Temperature | 120-130°C | 4 hours | To initiate and sustain the condensation reaction. |

| Stage 1: Pressure | Normal Atmospheric | 4 hours | Standard condition for the initial reaction phase. |

| Stage 2: Temperature | 130°C | 4 hours | To continue the reaction under vacuum. |

| Stage 2: Pressure | -0.09 MPa (Vacuum) | 4 hours | To remove ammonia byproduct and drive the reaction to completion. |

Advanced Characterization Techniques for N Triethoxysilylpropyl Urea and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods provide fundamental insights into the molecular structure and chemical bonding within N-(Triethoxysilylpropyl)urea.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by probing the magnetic environments of its hydrogen, carbon, and silicon nuclei.

¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. The ethoxy groups yield a characteristic triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–OCH₂–). The propyl chain protons appear as multiplets at distinct chemical shifts corresponding to their proximity to the silicon atom and the urea (B33335) group. The N-H protons of the urea group typically appear as broad signals.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbons of the ethoxy groups, the three different carbons of the propyl chain, and the carbonyl carbon of the urea group all resonate at characteristic chemical shifts, confirming the carbon backbone of the molecule.

²⁹Si NMR: ²⁹Si NMR is particularly valuable for analyzing organosilane compounds. For this compound, the silicon atom is in a T⁰ environment, meaning it is bonded to three oxygen atoms and one carbon atom without forming a siloxane (Si-O-Si) bond. The chemical shift in this region provides direct evidence of the triethoxysilyl group and can be used to monitor hydrolysis and condensation reactions, where the formation of T¹, T², and T³ structures (corresponding to one, two, and three siloxane bonds) would result in significant changes to the chemical shift. researchgate.net The expected chemical shift for the T⁰ silicon in a trialkoxysilane is typically in the range of -40 to -50 ppm. researchgate.net

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Si-CH₂- | ~0.6 - 0.8 | Triplet |

| -CH₂-CH₂-CH₂- | ~1.5 - 1.7 | Multiplet | |

| -CH₂-NH- | ~3.1 - 3.3 | Multiplet | |

| O-CH₂-CH₃ | ~3.8 (quartet), ~1.2 (triplet) | Quartet, Triplet | |

| ¹³C | Si-CH₂- | ~8 - 10 | - |

| -CH₂-CH₂-CH₂- | ~23 - 25 | - | |

| -CH₂-NH- | ~43 - 45 | - | |

| O-CH₂-CH₃ | ~58 (O-CH₂), ~18 (CH₃) | - | |

| ²⁹Si | (EtO)₃-Si- | ~ -45 to -49 | - |

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key vibrational bands include:

N-H Stretching: The urea group exhibits strong stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching from the propyl and ethoxy groups are observed between 2850-3000 cm⁻¹.

C=O Stretching (Amide I): A strong, characteristic absorption band for the carbonyl group of the urea is prominent around 1650 cm⁻¹.

N-H Bending (Amide II): The bending vibration of the N-H bond is typically found near 1570 cm⁻¹.

Si-O-C Stretching: Strong, broad, and complex bands associated with the asymmetric stretching of the Si-O-C bonds of the triethoxysilyl group dominate the 1000-1110 cm⁻¹ region.

Si-O Stretching: Vibrations associated with the Si-O bond also contribute to the broad absorptions in the 800-950 cm⁻¹ range.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretching | Urea (-NHCONH₂) |

| 2850 - 3000 | C-H Stretching | Alkyl (Propyl, Ethyl) |

| ~1650 | C=O Stretching (Amide I) | Urea (-C=O) |

| ~1570 | N-H Bending (Amide II) | Urea (-NH) |

| 1000 - 1110 | Si-O-C Asymmetric Stretching | Triethoxysilyl (-Si(OCH₂CH₃)₃) |

| 800 - 950 | Si-O Stretching | Triethoxysilyl (-Si-O) |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular ion peak ([M]⁺) for this compound would be expected at m/z 264. uni.lu Common fragmentation pathways would involve the cleavage of the ethoxy groups, loss of the propyl chain, and fragmentation of the urea moiety. Predicted adducts such as [M+H]⁺ and [M+Na]⁺ can be observed at m/z 265 and 287, respectively. uni.lu

Thermogravimetric Analysis-Mass Spectrometry (TG-MS) is a hyphenated technique that identifies the gaseous species evolved as the compound is heated and undergoes thermal decomposition. und.edu As this compound is heated, the TGA component measures the mass loss, while the coupled MS analyzes the evolved gases in real-time. nih.gov Likely decomposition products would include ammonia (B1221849) (NH₃), water (H₂O), carbon dioxide (CO₂), ethanol (B145695) (C₂H₅OH) from the ethoxy groups, and various hydrocarbon fragments from the propyl chain. This analysis is critical for understanding the thermal degradation mechanism of the compound. researchgate.net

| Technique | Expected m/z or Species | Origin |

|---|---|---|

| MS | 264 | Molecular Ion [M]⁺ |

| 219 | Loss of an ethoxy group [M - OCH₂CH₃]⁺ | |

| 174 | Loss of two ethoxy groups and subsequent rearrangement | |

| 116 | Fragment corresponding to [H₂NCONHC₃H₆]⁺ | |

| TG-MS | NH₃, H₂O, CO₂ | Decomposition of urea group |

| C₂H₅OH | Loss from ethoxy groups | |

| C₃Hₙ fragments | Decomposition of propyl chain |

Structural Elucidation through X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. The technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern to build a precise model of the electron density, and thus the atomic positions.

However, this compound exists as a liquid at room temperature. ronganchem.cnnih.gov The application of single-crystal X-ray diffraction requires a solid, well-ordered crystal, which is not feasible for this compound in its native state. While it might be possible to form crystalline derivatives or complexes of the molecule that could be studied, no such crystal structures for this compound itself have been reported in the literature. Therefore, while X-ray crystallography is a powerful tool for structural elucidation, its application is limited for compounds that are not readily crystallizable.

Thermal Analysis Techniques

Thermal analysis techniques are used to measure changes in the physical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for characterizing the thermal properties of this compound. netzsch.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a TGA thermogram would show the onset temperature of decomposition and detail the stages of mass loss. The analysis typically reveals initial thermal stability up to a certain temperature, followed by one or more decomposition steps corresponding to the breakdown of the organic components (propylurea and ethoxy groups). The final residual mass at high temperatures would correspond to the inorganic silica (B1680970) (SiO₂) content.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. tainstruments.com For this compound, which is a liquid with a very low melting point (reported as -97°C), a DSC scan from low temperatures would show a distinct endothermic peak corresponding to this melting transition. echemi.com Other thermal events, such as a glass transition or exothermic decomposition at higher temperatures, could also be identified.

| Technique | Thermal Event | Approximate Temperature (°C) | Observation |

|---|---|---|---|

| DSC | Melting Point | -97 | Endothermic peak |

| TGA | Onset of Decomposition | > 200 | Initial mass loss |

| Final Residue | > 600 | Stable mass corresponding to SiO₂ |

Microscopic and Nanoscopic Characterization of Modified Surfaces and Composites

The evaluation of surfaces and composites modified with this compound at the microscopic and nanoscopic levels is crucial for understanding the efficacy of the silane (B1218182) treatment. Advanced characterization techniques provide visual and quantitative data on the morphological and topographical changes induced by the silane, offering insights into dispersion, interfacial adhesion, and surface uniformity.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology of surfaces and the internal structure of composites. When applied to materials modified with this compound, these methods can reveal the distribution of the silane on a substrate or the dispersion of treated fillers within a polymer matrix.

In the context of composites, SEM is frequently employed to examine the fracture surfaces of materials. The resulting micrographs can provide qualitative evidence of the interfacial adhesion between the filler and the matrix. For instance, in a composite where an inorganic filler is treated with this compound, SEM analysis can demonstrate improved filler dispersion and better compatibility between the polymer matrix and the filler. This is often observed as a more uniform and less agglomerated distribution of filler particles and a fracture surface that indicates good stress transfer from the matrix to the filler.

Research on composites containing silane coupling agents has shown that SEM analysis can effectively demonstrate the improved dispersion of fillers and enhanced filler-rubber compatibility due to surface modification. For example, in natural rubber/silica composites, the use of an aminosilane (B1250345) coupling agent resulted in better dispersion of the silica filler, which was clearly visible in SEM micrographs. researchgate.net Similarly, in wood plastic composites, SEM analysis has shown improvements in wood particle dispersion and compatibility of the constituents after treatment with silane coupling agents. researchgate.net

While specific TEM studies focusing solely on this compound are not abundant in publicly available literature, TEM is invaluable for characterizing the structure of nanoparticles and the thickness of coating layers at a higher resolution than SEM. For silica nanoparticles functionalized with silanes, TEM can confirm the presence of a uniform coating on the particle surface.

Table 1: Illustrative SEM Findings for Silane-Treated Composites

| Composite System | Silane Treatment | Key SEM Observation | Implication |

| Natural Rubber / Silica | Aminopropyltriethoxy silane | Improved dispersion of silica particles | Enhanced compatibility and reinforcement |

| Wood Plastic Composite | Vinyltrimethoxysilane | Better wood particle distribution and resin penetration | Improved interfacial adhesion |

| Epoxy / Silica Nanoparticles | γ-Thiopropyl triethoxy silane | Well-dispersed nanoparticles in the epoxy matrix | Increased modulus and toughness researchgate.net |

Atomic Force Microscopy (AFM) for Surface Interface Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface at the nanoscale. It is an invaluable tool for quantifying the changes in surface roughness and morphology resulting from the application of this compound.

When a substrate is treated with this compound, AFM can be used to assess the uniformity and thickness of the resulting silane layer. By comparing the topography of the surface before and after treatment, researchers can gain insights into how the silane molecules organize on the surface. For instance, the formation of a smooth and uniform layer would indicate a well-ordered monolayer, whereas the presence of aggregates or islands might suggest polymerization of the silane.

The quantitative data on surface roughness, such as the root mean square (RMS) roughness, derived from AFM measurements are particularly important. An increase or decrease in surface roughness can have significant implications for the adhesion and wetting properties of the surface. For example, in some applications, a slight increase in nanoscale roughness after silane treatment can enhance mechanical interlocking with a subsequent coating or adhesive.

Studies on various substrates have demonstrated the utility of AFM in characterizing the effects of surface treatments. For example, AFM has been used to evaluate the changes in surface roughness of fused silica and glass substrates after cleaning procedures, which is a critical step before silanization. science.gov In other research, AFM was employed to analyze the surface roughness and topography of ceramic materials after different surface treatments, revealing significant changes in their nanoscale features. nih.gov While specific AFM data for this compound is limited in readily available literature, the principles of these studies are directly applicable.

Table 2: Representative AFM Surface Roughness Data for Treated Surfaces

| Substrate | Treatment | AFM Parameter | Typical Finding | Reference |

| Fused Silica | Acid/Base Peroxide Cleaning | Surface Roughness (RMS) | Substantial remaining roughness, increased surface area | science.gov |

| Lithium Disilicate Ceramic | Tribochemical Surface Treatment | Average Roughness (Ra) | Significant increase in surface roughness | nih.gov |

| Zirconia Implants | Photofunctionalization | Mean Amplitude and Spatial Parameters | Increased surface roughness | researchgate.net |

| Silicon Wafer | Aminosilane Deposition | Surface Roughness (Ra) | Formation of a relatively rough layer with islands | wiley.com |

Interfacial Science and Adhesion Mechanisms of N Triethoxysilylpropyl Urea

Adhesion Promotion at Organic-Inorganic Interfaces

N-(Triethoxysilylpropyl)urea significantly enhances the bond strength at the interface between organic polymers and inorganic substrates. smolecule.comronganchem.cn Its bifunctional nature allows it to form durable connections, improving the mechanical properties and hydrolytic stability of composite materials. smolecule.com The triethoxysilyl end of the molecule serves as the inorganic-reactive terminus. It is capable of hydrolyzing and subsequently condensing with hydroxylated surfaces common to materials like glass, silica (B1680970), and metal oxides. smolecule.com Concurrently, the terminal urea (B33335) group can interact with a variety of polymer resins through hydrogen bonding and potential chemical reactions, thereby coupling the inorganic substrate to the organic matrix. smolecule.com

This compound is utilized in a wide range of applications, including:

Adhesives and Sealants : It improves bonding to various substrates. smolecule.comchemicalbook.com

Coatings : It is used in protective coatings for metals and plastics to enhance adhesion. smolecule.com

Composite Materials : It strengthens the interfacial bonding in polymer composites, leading to improved mechanical performance. smolecule.com

Research has demonstrated substantial improvements in the performance of materials treated with this compound. For instance, in glass fiber composites, its application can lead to a 25-40% improvement in interfacial shear strength compared to untreated systems. smolecule.com This enhancement is directly linked to the formation of siloxane bonds at the interface and the extent of hydrogen bonding between the urea groups and the polymer matrix. smolecule.com The resulting composites also exhibit exceptional moisture resistance, retaining 85-90% of their dry strength after prolonged water immersion tests. smolecule.com

Bonding Mechanisms with Silica Surfaces via Silanol (B1196071) Condensation

The primary mechanism by which this compound bonds to silica and other hydroxylated inorganic surfaces is through a two-step hydrolysis and condensation process. smolecule.com

Hydrolysis : The triethoxysilyl group (-Si(OC₂H₅)₃) reacts with water, often present as surface moisture or added intentionally, to form reactive silanol groups (-Si(OH)₃). In this reaction, the ethoxy groups (–OC₂H₅) are replaced by hydroxyl groups (–OH). smolecule.com This activation step is crucial for the subsequent bonding to the substrate. The hydrolysis rate can be influenced by factors such as pH and the presence of catalysts. researchgate.net

Condensation : The newly formed silanol groups are highly reactive and can condense in two ways:

They can react with other silanol groups from adjacent silane (B1218182) molecules to form stable, cross-linked siloxane bonds (Si-O-Si). smolecule.comresearchgate.net

More importantly for adhesion, they can react with the hydroxyl groups present on the surface of inorganic substrates like silica (Si-OH) to form covalent siloxane bonds that anchor the silane molecule to the surface. smolecule.com

This process creates a durable, covalent link between the inorganic surface and the organofunctional part of the silane molecule, which can then interact with the organic matrix. nih.gov

Interactions with Diverse Substrates

The versatility of this compound allows it to be used as an effective adhesion promoter for a wide array of substrates.

This compound is extensively used to treat glass fibers and silica nanoparticles, which are common reinforcing fillers in composite materials. smolecule.comchemicalbook.com The surface of these materials is rich in silanol groups, making them ideal for reaction with the silane's triethoxysilyl group. smolecule.com This surface modification enhances the compatibility between the hydrophilic inorganic filler and the typically hydrophobic polymer matrix. The improved interfacial adhesion leads to more efficient stress transfer from the matrix to the reinforcement, resulting in composite materials with enhanced mechanical properties such as tensile strength and durability. smolecule.comronganchem.cn Studies involving mesoporous silica nanoparticles have shown their potential as carriers for urea, demonstrating controlled release profiles which could be adapted for various applications. nih.govresearchgate.net

| Property | Improvement with Treatment | Underlying Mechanism |

|---|---|---|

| Interfacial Shear Strength | 25-40% increase smolecule.com | Siloxane bond formation and hydrogen bonding smolecule.com |

| Moisture Resistance | 85-90% strength retention smolecule.com | Creation of a hydrolytically stable interface smolecule.com |

The application of this compound extends to improving adhesion on metal and plastic surfaces. ronganchem.cnchemicalbook.com Metal surfaces, such as aluminum and steel, typically have a layer of metal oxides with surface hydroxyl groups that can react with the silane. smolecule.com This forms a strong, covalent bond between the silane coupling agent and the metal substrate, which in turn improves the adhesion of subsequently applied paints, coatings, or adhesives. smolecule.comronganchem.cn In the case of plastics, this compound can be incorporated into adhesive formulations or used as a primer to enhance bond strength. smolecule.comchemicalbook.com It is suitable for a variety of resins including epoxy, polyurethane, and polyamide. ronganchem.cnchemicalbook.com

The interaction of this compound with cellulosic substrates is complex, involving both the silane and urea functionalities. The hydroxyl groups abundant on the surface of cellulose and other natural fibers can react with the silane's hydrolyzed triethoxysilyl group, forming covalent Si-O-C bonds. Additionally, the urea group can form strong hydrogen bonds with the hydroxyl and ether oxygen groups of the cellulose polymer chains. researchgate.netresearchgate.net This dual interaction mechanism enhances the compatibility and adhesion between natural fibers and polymer matrices. In some applications, urea itself is used in solvents to dissolve and regenerate cellulose fibers. nih.gov The stabilizing effect of urea on cellulose during certain processing conditions is attributed to its ability to react with reducing end groups, preventing degradation reactions. researchgate.net

Theoretical Modeling of Interfacial Interactions

Computational modeling, particularly using methods like Density Functional Theory (DFT), provides valuable insights into the interfacial interactions of this compound at the molecular level. wu.ac.th These theoretical studies can elucidate the mechanisms of adsorption, bond formation, and the energies associated with these interactions.

Theoretical models can simulate:

Hydrolysis and Condensation : Modeling the reaction pathways and energetics of the silane hydrolysis and its subsequent condensation with surface silanol groups. researchgate.net

Surface Adsorption : Investigating the preferred orientation and interaction energies of the silane molecule on different inorganic surfaces.

Organic-Urea Interactions : Simulating the non-covalent interactions, such as hydrogen bonding, between the urea functional group and various polymer chains. wu.ac.th

For example, DFT studies on the interaction of urea with hydroxylated surfaces like hydroxyapatite have shown that the main attractions are due to the carbonyl oxygen and hydrogen atoms of urea interacting with surface atoms. wu.ac.th Such studies confirm that urea can form stable, energetically favorable bonds with these surfaces. wu.ac.th Similar principles apply to the interaction of the urea moiety of this compound with organic polymers and the silanol groups with inorganic substrates, allowing for a predictive understanding of adhesion performance.

| Substrate | Primary Bonding Mechanism | Functional Group Involved |

|---|---|---|

| Silica, Glass | Covalent Siloxane (Si-O-Si) Bonds | Triethoxysilyl |

| Metals (Oxides) | Covalent Siloxane (Si-O-Metal) Bonds | Triethoxysilyl |

| Cellulose | Covalent (Si-O-C) and Hydrogen Bonds | Triethoxysilyl and Urea |

| Organic Polymers | Hydrogen Bonding, Potential Covalent Linkages | Urea |

Molecular Dynamics Simulations of Solvent Mixtures at Surfaces

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the behavior of molecules at interfaces, providing insights into the conformational changes and interaction dynamics that are often difficult to probe experimentally. While specific MD simulation studies focused exclusively on this compound in solvent mixtures at surfaces are not extensively documented in publicly available literature, the behavior of similar organosilanes and urea-containing molecules in heterogeneous environments can provide valuable insights.

MD simulations of analogous systems, such as other silane coupling agents on silica surfaces, reveal the importance of the solvent in the hydrolysis of the alkoxy groups and the subsequent condensation and bond formation with the substrate. For instance, simulations have shown that in aqueous environments, the ethoxy groups of the silane readily hydrolyze to form reactive silanol groups (-Si-OH). These silanols can then form hydrogen bonds with the surface hydroxyl groups of an inorganic substrate like silica before condensing to form stable covalent Si-O-Si bonds.

In solvent mixtures, such as water-ethanol, the composition of the solvent at the interface can significantly differ from the bulk. MD simulations of urea-water binary droplets on hydrophobic surfaces have demonstrated that urea molecules tend to accumulate near the surface. Similarly, it is anticipated that in a mixed solvent system, the this compound molecules would exhibit preferential orientation at the substrate-solvent interface. The propyl chain and urea group would likely influence the local solvent structure, potentially creating a microenvironment that facilitates the hydrolysis and condensation reactions of the triethoxysilyl group.

The presence of co-solvents can also impact the conformation of the this compound molecule itself. The flexible propyl chain allows the molecule to adopt various conformations, and the interactions of the urea and triethoxysilyl groups with different solvent components will dictate the most probable orientation at the interface. This orientation is crucial for effective adhesion, as the silanol groups must be in proximity to the substrate for bonding to occur, while the urea group should be oriented towards the polymer matrix to engage in hydrogen bonding.

Table 1: Key Parameters and Expected Outcomes from Molecular Dynamics Simulations of this compound at a Silica-Solvent Interface

| Simulation Parameter | Expected Influence on this compound Behavior | Predicted Outcome |

| Solvent Composition (e.g., Water/Ethanol (B145695) Ratio) | Affects the rate of hydrolysis of triethoxysilyl groups and the solvation of the urea moiety. | Higher water concentration is expected to accelerate hydrolysis. The solvent ratio will influence the interfacial concentration of the silane. |

| Surface Hydroxylation of Substrate (e.g., Silica) | Determines the density of potential binding sites for the silane. | A higher density of surface hydroxyls is predicted to lead to a more densely packed and strongly anchored silane layer. |

| System Temperature | Influences the kinetics of hydrolysis, condensation, and molecular diffusion. | Increased temperature will likely accelerate all kinetic processes up to a certain point, beyond which desorption may become significant. |

| Presence of Polymer Chains | Simulates the interaction between the functionalized surface and the organic matrix. | The urea group is expected to form strong hydrogen bonds with polar groups on the polymer chains, leading to enhanced adhesion. |

Hydrogen Bonding Contributions to Interfacial Forces

The urea group (-NH-CO-NH₂) in this compound plays a pivotal role in its function as an adhesion promoter, primarily through its capacity to form strong and multiple hydrogen bonds. The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group), enabling it to engage in robust intermolecular interactions with a variety of materials.

The strength of these hydrogen bonds has a direct impact on the mechanical properties and durability of the adhesive joint. The energy required to break these bonds contributes to the work of adhesion, and their collective action can dissipate stress at the interface, thereby enhancing the toughness and fatigue resistance of the composite material.

Theoretical investigations into the interactions of urea with hydroxylated surfaces have shown that urea can be strongly adsorbed through the formation of multiple hydrogen bonds. The carbonyl oxygen and the hydrogen atoms of the urea molecule can interact favorably with surface hydroxyl groups. This suggests that in addition to the covalent Si-O-substrate bonds, the urea group of this compound can also contribute to the adhesion to the inorganic surface itself, especially before the formation of a complete polymer overlayer.

The presence of the urea group can also influence the local environment at the interface, potentially affecting the properties of the interphase region. The strong hydrogen bonding can lead to a more ordered and densely packed interfacial region, which can improve the barrier properties of the interface against the ingress of moisture and other corrosive agents, thereby enhancing the long-term durability of the bond.

Table 2: Hydrogen Bonding Capabilities of the Urea Moiety and Their Impact on Interfacial Adhesion

| Functional Group in Urea | Hydrogen Bonding Role | Potential Interacting Partners in Polymer Matrix | Contribution to Interfacial Forces |

| N-H Groups | Hydrogen Bond Donor | Carbonyl groups (C=O), Ether linkages (-O-), Hydroxyl groups (-OH) | Increased work of adhesion, enhanced stress dissipation. |

| C=O Group | Hydrogen Bond Acceptor | Hydroxyl groups (-OH), Amine groups (-NH) | Improved compatibility between the silane and the polymer, contributes to the overall adhesive strength. |

Polymer and Composite Material Science Applications of N Triethoxysilylpropyl Urea

Application as a Coupling Agent in Compositesronganchem.cnnj-chem.com

N-(Triethoxysilylpropyl)urea is widely utilized as a coupling agent in polymer composite materials. nj-chem.com It is compatible with a broad spectrum of polymers, including thermosets like epoxy, phenolic, furan, and melamine (B1676169) resins, as well as thermoplastics such as polyamides and polycarbonates. nj-chem.comchemdad.com The primary function of this silane (B1218182) is to improve the interfacial adhesion between inorganic fillers (e.g., glass, minerals) and the organic polymer matrix. innospk.com This enhanced adhesion is crucial for translating the intrinsic strength of the filler into the bulk properties of the composite material. innospk.comgelest.com

The efficacy of this compound as a coupling agent stems from its ability to form strong, durable chemical bonds at the filler-polymer interface. The triethoxysilyl group hydrolyzes in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates like glass fibers or silica (B1680970), forming stable covalent bonds (Si-O-Substrate). Simultaneously, the ureido group at the other end of the molecule interacts with the polymer matrix through hydrogen bonding or by reacting with the polymer chains, creating a robust link between the two phases. chemdad.com

This improved interfacial bonding directly leads to an enhancement of the composite's mechanical properties. Research on nitrogen-containing silane coupling agents (N-SCAs) in silica-filled rubber composites has demonstrated the positive impact of a urea (B33335) group. In a study comparing different N-SCAs, the composite containing a urea-functionalized silane, used in conjunction with bis(triethoxysilylpropyl)tetrasulfide, showed significant improvements in key performance indicators. researchgate.netallenpress.com

Table 1: Effect of Urea-Functionalized Silane on Rubber Composite Properties

| Property | Test Method | Result with Urea-Silane Composite | Significance |

| Tensile Strength | Tensile Testing | Exceptionally high | Indicates improved stress transfer from polymer to filler. allenpress.com |

| Abrasion Resistance | Abrasion Testing | Greatly improved | Suggests a more durable material suitable for high-wear applications. allenpress.com |

| Winter Traction | Dynamic Mechanical Analysis | Enhanced | Points to better performance in specific applications like tire treads. allenpress.com |

| Hysteresis | Dynamic Mechanical Analysis | Soft (low) | Lower energy loss, which can translate to lower rolling resistance in tires. allenpress.com |

Data synthesized from research on nitrogen-containing silane coupling agents in silica/SSBR/BR composites. allenpress.com

This compound is applied in the modification of various engineering rubber and plastic materials to improve their performance characteristics. ronganchem.cnchemicalbook.comalfa-chemistry.com It is used as an additive in polymer systems such as polyvinyl chloride, polystyrene, polyamide, phenolic resin, melamine resin, and polycarbonate. nj-chem.com By treating mineral fillers with this silane before incorporating them into the polymer, manufacturers can achieve better dispersion of the filler, reduce viscosity during processing, and ultimately enhance the mechanical strength and environmental resistance of the final product. ronganchem.cngelest.com In the rubber industry, for instance, its use in silica-filled tire treads can lead to a better balance of properties, including abrasion resistance and traction. researchgate.netallenpress.com

Role in Adhesives and Sealantsronganchem.cnnj-chem.com

The adhesion-promoting capabilities of this compound make it a valuable component in the formulation of high-performance adhesives and sealants. ronganchem.cnchemicalbook.comnih.gov It is compatible with a wide array of adhesive resins, including epoxy, phenolic, urea-formaldehyde, polyurethane, polyamide, and melamine systems. ronganchem.cnchemicalbook.comchemicalbook.com

The mechanism by which this compound enhances adhesion is analogous to its function as a coupling agent. When applied to an inorganic substrate such as glass, aluminum, or steel, the triethoxysilyl end of the molecule hydrolyzes and bonds to the substrate's surface. This creates a new surface that is organo-reactive and more compatible with the organic adhesive or sealant. The ureido group can then form strong hydrogen bonds or covalent linkages with the adhesive resin, effectively anchoring the adhesive to the substrate. chemdad.com This process dramatically improves the bond strength and durability, particularly in challenging environments with high humidity or temperature fluctuations. innospk.com

A key advantage of incorporating this compound into adhesive and sealant formulations is the significant improvement in adhesion and water resistance. ronganchem.cnchemicalbook.comchemicalbook.com The stable, covalent bonds formed at the adhesive-substrate interface are resistant to hydrolysis, preventing water from penetrating the bond line and causing delamination. cnrs.fr This is especially critical for applications requiring long-term performance in outdoor or wet conditions. By improving the compatibility between the resin and inorganic surfaces, the silane ensures a more robust and water-resistant bond. ronganchem.cnchemicalbook.com

Integration in Coatings and Primersronganchem.cnnj-chem.com

Formation of Protective Layers

The formation of a protective layer using this compound is a multi-step process initiated by the hydrolysis of its ethoxy groups in the presence of water. This reaction converts the triethoxysilyl groups (-Si(OCH2CH3)3) into reactive silanol groups (-Si(OH)3).

The process can be summarized in the following key stages:

Hydrolysis: The Si-OCH2CH3 bonds react with water to form silanol groups (Si-OH) and ethanol (B145695) as a byproduct. This reaction is often catalyzed by acids or bases.

Condensation: The newly formed silanol groups are highly reactive and can condense with each other to form stable siloxane bonds (Si-O-Si). This self-condensation reaction results in the formation of a cross-linked, three-dimensional network.

Interfacial Bonding: Simultaneously, the silanol groups can also react with hydroxyl groups (-OH) present on the surface of inorganic substrates, such as metals or glass. This reaction forms strong, covalent metallo-siloxane bonds (Substrate-O-Si), firmly anchoring the silane layer to the substrate.

Organic Resin Interaction: The propyl-urea portion of the molecule is organophilic and capable of interacting with the organic polymer matrix of a subsequent coating. The urea functionality can form hydrogen bonds or even react with the resin, ensuring strong adhesion between the protective silane layer and the topcoat.

This sequence of reactions creates a dense, highly cross-linked, and covalently bonded film at the interface between the substrate and the coating. This film acts not only as a potent adhesion promoter but also as a physical barrier, which is fundamental to its protective properties.

Corrosion Protection and Water Resistance Properties

The protective layer formed by this compound significantly enhances the corrosion protection and water resistance of the underlying substrate. These properties are a direct result of the chemical structure and barrier function of the cured silane film.

The primary mechanisms for this protection include:

Barrier Formation: The dense, cross-linked siloxane (Si-O-Si) network created during the condensation process acts as a formidable physical barrier. This layer effectively hinders the transport of corrosive species such as water, oxygen, and chloride ions to the metal surface, thereby inhibiting the electrochemical reactions that cause corrosion.

Improved Adhesion: By forming strong covalent bonds with the substrate and creating a compatible interface for the organic topcoat, the silane layer drastically improves coating adhesion. This prevents delamination and blistering, even when the material is exposed to moisture, and mitigates underfilm corrosion, which is a common failure mode for protective coatings.

Hydrophobicity: The organic propyl-urea group, oriented away from the substrate, imparts a more hydrophobic character to the surface. This increased water repellency reduces the contact time of water with the surface and minimizes water absorption into the coating, further enhancing its protective capabilities.

The effectiveness of silane treatments in improving corrosion and water resistance is often quantified using techniques such as Electrochemical Impedance Spectroscopy (EIS) and water contact angle measurements. While specific data for this compound is proprietary to various research and industrial applications, the following tables illustrate the typical performance enhancements observed when such a silane pretreatment is applied to a metal substrate before coating.

Table 1: Representative Electrochemical Impedance Spectroscopy (EIS) Data

This table shows a typical comparison of the impedance modulus at low frequency (|Z| at 0.1 Hz) for a coated steel panel with and without a this compound pretreatment after prolonged immersion in a 3.5% NaCl solution. Higher impedance values indicate better corrosion resistance.

Table 2: Representative Water Contact Angle Data

This table demonstrates the typical increase in surface hydrophobicity achieved by treating a substrate with this compound. A higher water contact angle signifies greater water repellency.

| Substrate Surface | Water Contact Angle (θ) |

| Bare Steel (Control) | ~ 65° |

| Steel Treated with this compound | ~ 95° |

These research findings underscore the significant role of this compound in creating high-performance, durable, and resistant polymer and composite materials for a wide array of applications.

Membrane Science and Separation Technologies Utilizing N Triethoxysilylpropyl Urea

Development of Polysilsesquioxane (PSQ) Membranes

Polysilsesquioxane membranes represent a class of organic-inorganic hybrid materials that are highly valued for their durability and ease of processing. The incorporation of urea (B33335) groups, which have a moderate affinity for CO₂, is a key strategy in designing these membranes for specific separation tasks.

The synthesis of urea-containing PSQ membranes often involves precursors such as N,N'-bis(triethoxysilylpropyl)urea (BTESPU) or N-[(3-triethoxysilyl)propyl]urea (TESPU). These compounds possess urea functionalities that are CO₂-philic, alongside triethoxysilyl groups that enable the formation of a robust polysilsesquioxane network. In one approach, applying a sol-gel process to BTESPU results in the formation of a urea-containing PSQ membrane on an inorganic support. researchgate.net Similarly, isocyanurate-containing membranes can be prepared from precursors like N,N′,N″-tris(triethoxysilylpropyl)isocyanurate (TTESPI), which has also been shown to yield membranes with high CO₂ separation performance. researchgate.net

The sol-gel process is central to fabricating PSQ membranes from N-(Triethoxysilylpropyl)urea and related precursors. This process typically involves the hydrolysis and condensation of the triethoxysilyl groups. For instance, in the preparation of membranes from a mixture of TESPU and bis(triethoxysilyl)ethane (BTESE), an ethanol (B145695) solution of the precursors is prepared, and water is added to initiate the reaction at room temperature. mdpi.com The mixture is stirred until the sol particles reach a desired size, typically around 2–3 nm, before being coated onto a porous support substrate and subsequently calcined. mdpi.com This method allows for the creation of a thin, selective PSQ layer on the support material.

To enhance the performance of PSQ membranes, particularly their permeance, copolymerization with bridging compounds like bis(triethoxysilyl)alkanes is a common strategy. researchgate.net Bis(triethoxysilyl)ethane (BTESE) is frequently used for this purpose. The copolymerization of BTESPU with BTESE has been shown to significantly improve CO₂ permeance. researchgate.net For example, while a membrane made from pure BTESPU exhibited a CO₂ permeance of 3.8 × 10⁻⁹ mol/(m² s Pa), copolymerization with BTESE in a 1:1 ratio increased the CO₂ permeance to 2.4 × 10⁻⁷ mol m⁻²·s⁻¹·Pa⁻¹. researchgate.netmdpi.com This improvement is attributed to the introduction of flexible ethane (B1197151) bridges into the siloxane network, although it often comes with a slight trade-off in selectivity. mdpi.com This demonstrates a recurring theme where higher CO₂-philicity generally leads to higher permselectivity, but excessively high affinity can hinder the desorption of CO₂ molecules, thereby impeding permeation. researchgate.netmdpi.com

Gas Separation Applications, Notably CO₂ Separation

Urea-functionalized PSQ membranes are particularly investigated for their application in carbon dioxide (CO₂) separation from other gases like nitrogen (N₂). The urea groups provide CO₂-philic sites that facilitate the selective transport of CO₂ through the membrane.

The performance of gas separation membranes is evaluated based on two key parameters: permeance (the rate of gas flow through the membrane) and permselectivity (the ratio of permeances of two different gases). Research has shown that PSQ membranes derived from urea-silane precursors exhibit promising results for CO₂/N₂ separation.

A membrane prepared solely from N,N'-bis(triethoxysilylpropyl)urea (BTESPU) demonstrated a CO₂/N₂ permselectivity of 12 with a CO₂ permeance of 3.8 × 10⁻⁹ mol/(m² s Pa). researchgate.net The copolymerization with bis(triethoxysilyl)ethane (BTESE) significantly enhanced the permeance.

| Precursor(s) | CO₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹) | CO₂/N₂ Permselectivity | Reference |

|---|---|---|---|

| BTESPU | 3.8 x 10⁻⁹ | 12 | researchgate.net |

| BTESPU-BTESE (1:1) | 2.4 x 10⁻⁷ | 13 | mdpi.com |

A novel approach to tuning the properties of PSQ membranes involves incorporating thermally degradable organic units. mdpi.com N-[(3-triethoxysilyl)propyl]urea (TESPU) contains a monoalkylurea unit that can undergo thermal degradation. mdpi.comresearchgate.net When membranes prepared by copolymerizing TESPU and BTESE are calcined at elevated temperatures, the monoalkylurea units undergo a degradative condensation to form dialkylurea units, liberating small molecules such as ammonia (B1221849) (NH₃). mdpi.comresearchgate.net